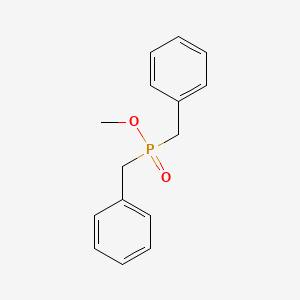

Methyl dibenzylphosphinate

CAS No.: 21713-63-3

Cat. No.: VC19708150

Molecular Formula: C15H17O2P

Molecular Weight: 260.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21713-63-3 |

|---|---|

| Molecular Formula | C15H17O2P |

| Molecular Weight | 260.27 g/mol |

| IUPAC Name | [benzyl(methoxy)phosphoryl]methylbenzene |

| Standard InChI | InChI=1S/C15H17O2P/c1-17-18(16,12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |

| Standard InChI Key | ILKIVFZKEYTAFQ-UHFFFAOYSA-N |

| Canonical SMILES | COP(=O)(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Introduction

Synthesis and Industrial Production

Synthetic Routes

Phosphinate esters like methyl dibenzylphosphinate are typically synthesized via nucleophilic substitution or Michaelis-Arbuzov reactions. A plausible route involves reacting benzyl chloride with methylphosphinic acid in the presence of a base:

This method mirrors the synthesis of dibenzyl methylphosphonate, where benzyl alcohol reacts with methylphosphonic dichloride. Industrial-scale production often employs solvent-based systems (e.g., toluene or acetonitrile) to enhance yield and purity .

Reaction Optimization

Key parameters influencing synthesis include:

-

Temperature: Reactions are typically conducted between −10°C and 30°C to minimize side reactions .

-

Catalysts: Bases like triethylamine or pyridine neutralize HCl byproducts, driving the reaction forward .

-

Solvents: Polar aprotic solvents (e.g., acetonitrile) improve reagent solubility and reaction kinetics .

Physicochemical Properties

While direct data for methyl dibenzylphosphinate is scarce, extrapolations from analogs suggest the following properties:

The compound’s high logP value indicates significant lipophilicity, which may influence its bioavailability and environmental persistence.

Industrial and Research Applications

Flame Retardancy

Phosphinate esters act as flame retardants by forming char layers that insulate polymers from heat. Methyl dibenzylphosphinate’s thermal stability (~300°C) makes it suitable for high-performance plastics and textiles.

Organic Synthesis

The compound serves as a phosphorylating agent in peptide and nucleotide synthesis. Its benzyl groups offer steric protection, enabling selective reactions .

Material Science

In lithium-ion batteries, phosphinate esters stabilize electrolytes against oxidation, improving cycle life and safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume